2,3-Dimethyl-7-azaindole

Beschreibung

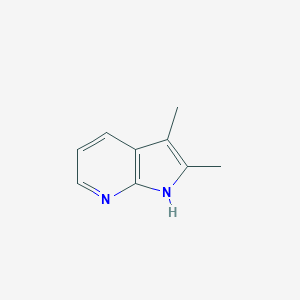

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2,3-dimethyl-1H-pyrrolo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-6-7(2)11-9-8(6)4-3-5-10-9/h3-5H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXNHEZZBSKBOHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC2=C1C=CC=N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10501553 | |

| Record name | 2,3-Dimethyl-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10501553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10299-69-1 | |

| Record name | 2,3-Dimethyl-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10501553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,3 Dimethyl 7 Azaindole and Its Derivatives

Classical Annulation Strategies for 7-Azaindoles

Traditional methods for constructing the 7-azaindole (B17877) scaffold, which involves the fusion of a pyrrole (B145914) ring onto a pre-existing pyridine (B92270) ring, have been adapted from well-established indole (B1671886) syntheses. cdnsciencepub.comresearchgate.netalkalimetals.com These routes, however, can be limited by their scope and the harsh conditions required, especially when compared to their applications in the synthesis of standard indoles. researchgate.netalkalimetals.com

The Fischer indole synthesis is a venerable method for preparing indoles, and it has been successfully adapted for the synthesis of 2,3-disubstituted 7-azaindoles. researchgate.netresearchgate.net This approach involves the acid-catalyzed cyclization of 2-pyridylhydrazones, which are derived from the reaction of 2-pyridylhydrazine with various ketones. researchgate.net

One study demonstrated the cyclization of 2-pyridylhydrazones of several aliphatic and alkylaromatic ketones using polyphosphoric acid (PPA) as the catalyst at elevated temperatures (160-180°C) to yield the corresponding 2,3-disubstituted 7-azaindoles. researchgate.netresearchgate.net The starting 2-pyridylhydrazine is typically prepared from 2-aminopyridine (B139424). researchgate.net The reaction proceeds through the formation of an enehydrazine intermediate, which then undergoes a scispace.comscispace.com-sigmatropic rearrangement followed by aromatization to form the indole ring. researchgate.net The electron-deficient nature of the pyridine ring can make the Fischer cyclization more challenging for azaindoles compared to standard indoles. researchgate.net

The thermal indolization of 2-pyridylhydrazones, without strong acid catalysis, has also been explored as a method to synthesize 2,3-disubstituted 7-azaindoles, avoiding the deactivation of the pyridine ring by protonation. cdnsciencepub.comcdnsciencepub.com

Table 1: Examples of 2,3-Disubstituted 7-Azaindoles via Fischer Synthesis

| Starting Ketone | Resulting 2,3-Disubstituted 7-Azaindole | Reference |

|---|---|---|

| Ethyl methyl ketone | 2,3-Dimethyl-7-azaindole | cdnsciencepub.com |

| Cyclohexanone | 1,2,3,4-Tetrahydro-δ-carboline | researchgate.net |

The Madelung and Reissert syntheses are other classical methods that have been applied to the formation of the azaindole core. cdnsciencepub.comresearchgate.netbaranlab.org

The Madelung synthesis involves the intramolecular cyclization of an N-acyl-o-toluidine derivative. For 7-azaindoles, this translates to the cyclization of an N-acyl-2-amino-3-methylpyridine. researchgate.netbaranlab.org This reaction typically requires a strong base, such as sodium or potassium tert-butoxide, at high temperatures. researchgate.net While effective for synthesizing 7-azaindole itself, its application for specifically producing 2,3-disubstituted derivatives can be limited. researchgate.netalkalimetals.combaranlab.org

The Reissert indole synthesis traditionally involves the reductive cyclization of an ethyl o-nitrophenylpyruvate. wikipedia.org Adaptations for azaindoles have been developed. cdnsciencepub.comscispace.com For instance, a Reissert-Henze type reaction can be used for the functionalization of the pyridine ring of 7-azaindole via its N-oxide. researchgate.netpitt.edu The classical Reissert approach is generally considered more suitable for producing 6-azaindoles. baranlab.org While these methods are part of the classical repertoire for azaindole synthesis, their direct and efficient application for producing this compound specifically is not as prominently documented as the Fischer synthesis or modern catalytic methods. cdnsciencepub.comresearchgate.netwikipedia.org

Modern Transition Metal-Catalyzed Approaches in 7-Azaindole Synthesis

Modern synthetic chemistry has increasingly relied on transition metal catalysis to construct complex heterocyclic systems like 7-azaindoles with greater efficiency, milder reaction conditions, and broader functional group tolerance. researchgate.netmdpi.com

A highly efficient method for synthesizing 7-azaindoles involves the rhodium(III)-catalyzed C-H activation and annulative coupling of aminopyridines with alkynes. mdpi.comrsc.org This strategy allows for the direct construction of the 7-azaindole scaffold from readily available starting materials. The reaction is highly regioselective and tolerates a wide range of functional groups. rsc.orgbohrium.com

In a typical procedure, an N-substituted aminopyridine reacts with an internal alkyne in the presence of a rhodium catalyst, such as [Cp*RhCl₂]₂, and an additive like Ag₂CO₃. mdpi.com The proposed mechanism involves the coordination of the rhodium catalyst to the pyridine nitrogen, followed by ortho-C-H activation of the pyridine ring. Subsequent migratory insertion of the alkyne and reductive elimination leads to the formation of the annulated product. mdpi.com This method is particularly useful for creating diversely substituted 7-azaindoles. rsc.orgbohrium.comacs.orgnih.gov

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and have been extensively applied to the formation and functionalization of the 7-azaindole core. thieme-connect.comnih.govbeilstein-journals.orgresearchgate.net These reactions offer a versatile means to introduce various substituents onto the azaindole skeleton.

The Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is a key step in many synthetic routes to 2,3-disubstituted 7-azaindoles. rsc.orgnih.govresearchgate.net The typical strategy involves the Sonogashira coupling of a 2-amino-3-halopyridine with a terminal alkyne. mdpi.comrsc.orgnih.gov This reaction is generally catalyzed by a palladium complex, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and a copper(I) co-catalyst like CuI. mdpi.comrsc.orgnih.gov

The resulting 3-alkynyl-2-aminopyridine intermediate is then subjected to a cyclization step to form the pyrrole ring of the 7-azaindole. rsc.orgnih.gov This cyclization can be promoted by various reagents, including bases like potassium tert-butoxide or acids such as a mixture of trifluoroacetic acid (TFA) and trifluoroacetic anhydride (B1165640) (TFAA). rsc.org The choice of alkyne directly determines the substituent at the 2-position of the resulting 7-azaindole. For the synthesis of this compound, this would involve using an alkyne that provides the 2-methyl group, followed by a cyclization that incorporates the 3-methyl group.

Some methods, known as Cacchi reactions, utilize a palladium catalyst to facilitate both the initial Sonogashira coupling and the subsequent ring-forming step in a one-pot procedure to directly yield 2,3-disubstituted azaindoles. rsc.org

Table 2: Palladium Catalysts and Conditions for Sonogashira Coupling in 7-Azaindole Synthesis

| Palladium Catalyst | Co-catalyst | Base | Solvent | Temperature | Reference |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | CuI | Et₃N | THF | Room Temp | rsc.org |

Palladium-Catalyzed Cross-Coupling Reactions

Heck Reaction Applications

The Heck reaction, a cornerstone of palladium-catalyzed cross-coupling, serves as a powerful tool in the synthesis of the 7-azaindole nucleus. One prominent strategy involves a cascade C-N cross-coupling/Heck reaction. mdpi.comunl.pt This approach utilizes readily available amino-o-bromopyridines and various alkenyl bromides. unl.pt The process is initiated by a Buchwald-Hartwig amination, which forms an enamine intermediate in situ. unl.pt This intermediate then undergoes an intramolecular Heck reaction, prompted by the ortho-bromine substituent, to construct the pyrrole ring and yield the azaindole core. unl.ptnih.gov This cascade method is effective for producing a range of substituted 4-, 5-, 6-, and 7-azaindoles. unl.pt

This methodology allows for the regioselective creation of 2-substituted and 2,3-disubstituted azaindoles, making it directly relevant for the synthesis of this compound by selecting the appropriate alkenyl bromide. unl.pt The reaction is typically catalyzed by a system such as Pd₂(dba)₃ with a supporting ligand like XPhos. unl.pt Furthermore, intramolecular Heck reactions of pre-formed imines or enamines under microwave conditions have proven effective, offering reduced reaction times and compatibility with various functional groups. nih.gov The Heck coupling can also be employed to functionalize a pre-existing 7-azaindole ring, for instance, by reacting a 1-phenylsulfonyl-iodo-7-azaindole with reagents like methyl acrylate (B77674) to introduce substituents. atlanchimpharma.com

Suzuki Coupling for Functionalization of 7-Azaindoles

The Suzuki-Miyaura cross-coupling reaction is a premier method for the functionalization of the 7-azaindole scaffold, enabling the formation of carbon-carbon bonds at various positions. This reaction is particularly valuable for introducing aryl and heteroaryl substituents. An efficient one-pot, chemo-selective method has been developed for the C3 and C6 diarylation of 7-azaindoles starting from 6-chloro-3-iodo-N-protected precursors. nih.gov This sequential Suzuki coupling demonstrates high selectivity, first reacting at the more labile C-I bond before proceeding to the C-Cl bond under modified conditions. nih.gov

The reaction conditions tolerate a wide array of boronic acids, including those with both electron-donating and electron-withdrawing groups, leading to good to excellent yields of the desired diarylated products. nih.gov For instance, the coupling of a 3-iodo-6-chloro-N-methyl 7-azaindole with various arylboronic acids can first yield C3-monoaryl derivatives in yields of 67-93%. nih.gov A subsequent, one-pot reaction can then introduce a second aryl group at the C6 position, with diaryl yields ranging from 43-88%. nih.gov

Moreover, Suzuki coupling is a robust method for functionalizing unprotected, nitrogen-rich heterocycles, which can often be challenging substrates for palladium-catalyzed reactions. nih.gov Specialized precatalysts allow for the coupling of various azaindole halides with boronic acids under relatively mild conditions, expanding the accessibility of complex derivatives. nih.gov The reaction has also been successfully applied to introduce substituents at the C2 and C5 positions of the 7-azaindole ring. atlanchimpharma.comgoogle.com

Copper-Mediated Cyclizations

Copper-mediated reactions offer an alternative and often more environmentally benign pathway to the 7-azaindole core. A notable method involves the intramolecular copper-mediated carbomagnesiation of ynamides, which can be used to prepare a variety of functionalized indoles and azaindoles. uni-muenchen.de

Another significant application is the synthesis of 3-halo-7-azaindoles via electrophilic cyclization. thieme-connect.com While 3-iodo-7-azaindoles can be synthesized using molecular iodine, the corresponding 3-bromo and 3-chloro derivatives are accessible through a copper-mediated cyclization. This method utilizes inexpensive and non-corrosive sodium chloride or sodium bromide as the halogen source, with CuSO₄·5H₂O as the mediator, offering a greener alternative to other halogenation techniques. thieme-connect.com The reaction proceeds from 3-alkynyl-N,N-dimethylpyridine-2-amines to the desired 3-halo-7-azaindoles in high yields. thieme-connect.com Additionally, Madelung-type indole syntheses have been adapted using copper-catalyzed amination and condensation strategies to produce 2-arylindoles and their aza-analogs. researchgate.net

Chemo- and Regioselective Synthesis

Achieving chemo- and regioselectivity is paramount in the synthesis of complex molecules like substituted 7-azaindoles. Advanced strategies have been developed to control the precise location of functionalization on the heterocyclic ring.

Alkali-Amide Controlled Selective Synthesis of 7-Azaindoles and 7-Azaindolines

A novel, one-pot method has been developed for the selective synthesis of 7-azaindoles and their reduced 7-azaindoline counterparts. nsf.govrsc.org This transition-metal-free approach involves the domino reaction of readily available 2-fluoro-3-methylpyridine (B30981) with various arylaldehydes. nsf.govrsc.org The key to the chemoselectivity lies in the choice of the alkali-amide base. nsf.govresearchgate.net

When potassium bis(trimethylsilyl)amide (KN(SiMe₃)₂) is used as the base, the reaction predominantly yields the 2-aryl-7-azaindole. nsf.govrsc.org Conversely, employing lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂) as the base leads exclusively to the formation of the 2-aryl-7-azaindoline. nsf.govrsc.org Sodium bis(trimethylsilyl)amide (NaN(SiMe₃)₂) was found to be ineffective in promoting the reaction. rsc.org This counterion-dependent selectivity provides a powerful tool for directing the reaction outcome. nsf.gov The method is compatible with a range of substituents on the arylaldehyde, offering a direct route to functionalized N-H free 7-azaindoles that can be further derivatized. nsf.govrsc.org

Below is a table summarizing the effect of the alkali-amide base on the reaction of 2-fluoro-3-picoline and benzaldehyde.

| Entry | Base | Product(s) | Yield (Isolated/Assay) |

| 1 | KN(SiMe₃)₂ | 7-Azaindole (main) & 7-Azaindoline | 56% AY (Azaindole), 18% AY (Azaindoline) |

| 2 | NaN(SiMe₃)₂ | No Reaction | N/A |

| 3 | LiN(SiMe₃)₂ | 7-Azaindoline (exclusive) | 56% Isolated Yield |

| Data sourced from studies by Mao and co-workers. nsf.govrsc.org AY = Assay Yield. |

Photo-chemical Ring Contraction for Azaindole Preparation

Photochemical methods provide a unique, non-classical route to the 7-azaindole skeleton. cdnsciencepub.com A notable transformation involves the photochemical ring contraction of quinoline (B57606) N-oxides and related azaarenes. nih.gov This reaction serves as a net carbon deletion, converting a six-membered pyridine ring within the quinoline system into the five-membered pyrrole ring of an indole or azaindole. nih.gov

The process begins with the photoisomerization of the azaarene N-oxide, which, upon treatment with an acid such as trifluoroacetic acid (TFA), rearranges to form an N-acylindole derivative. nih.gov Subsequent deacylation provides the final azaindole product. nih.gov This method has been successfully applied to higher polyazaarenes, enabling the preparation of 7-azaindole from the corresponding parent fused-ring azine. nih.gov The reaction is praised for its ability to create highly challenging 5,5-fused heterocyclic systems that are difficult to access through traditional synthetic routes. nih.gov

Direct Functionalization and Derivatization Strategies

The direct functionalization of the pre-formed 7-azaindole ring is a highly efficient strategy for creating diverse derivatives without the need for de novo ring synthesis.

A powerful technique for regioselective functionalization is the "Directed Metalation-Group (DMG) Dance". scispace.com In this approach, a carbamoyl (B1232498) group is first installed at the N-7 position. This group directs metalation (e.g., lithiation) and subsequent electrophilic quench to the C-6 position. scispace.com Then, in the presence of a catalytic amount of an activating agent, the carbamoyl group "dances" from the N-7 to the thermodynamically more stable N-1 position. scispace.com This migrated DMG can then direct a second metalation event to the C-2 position, allowing for iterative and highly controlled C-6 and C-2 functionalization. scispace.com

Other direct functionalization methods include:

C-3 Halogenation: A practical and high-yielding regioselective bromination of the C-3 position can be achieved using copper(II) bromide in acetonitrile (B52724) at room temperature. researchgate.net

C-3 Chalcogenation: A direct and regioselective introduction of sulfur and selenium functionalities (sulfenylation, selenylation, thiocyanation) at the C-3 position of NH-free 7-azaindoles has been developed using an I₂/DMSO catalytic system. acs.org

C-6 Functionalization: Reissert-Henze type reactions on 7-azaindole N-oxide can be used to directly and regioselectively introduce halogen, cyano, and thiocyanato groups onto the C-6 position of the pyridine ring. nii.ac.jp

N-Aryl C-H Functionalization: The 7-azaindole moiety itself can act as an intrinsic directing group to guide the transition-metal-catalyzed functionalization of the ortho-C-H bond of an N-aryl substituent. sioc-journal.cn

N-Protection and Subsequent Functionalization

The functionalization of the 7-azaindole scaffold, particularly on the pyridine ring, often necessitates the protection of the pyrrole nitrogen (N-1). This strategy prevents unwanted side reactions at the N-H position and can direct the regioselectivity of subsequent transformations. In the context of this compound, where the C-2 and C-3 positions are already substituted, N-protection is a key step to enable functionalization at the C-4, C-5, or C-6 positions.

Several protecting groups have been effectively employed for the 7-azaindole core. The choice of the protecting group is critical and can influence the outcome of subsequent reactions. For instance, palladium-catalyzed cross-coupling reactions to form C-N bonds on N-substituted 4-bromo-7-azaindoles were found to be unsuccessful without N-protection. beilstein-journals.org While N-sulfonyl-protected substrates led to desulfonation, N-alkyl and N-benzyl groups proved effective. beilstein-journals.org

Research has demonstrated various applications of this strategy:

Benzenesulfonyl chloride has been used to protect the N-1 position, facilitating selective bromination at the C-3 position. encyclopedia.pub

A p-methoxybenzyl (PMB) group has been used for N-protection, installed using p-methoxybenzyl chloride and a base like potassium carbonate. acs.org

Carbamoyl groups have been utilized as directing groups for regioselective metalation, allowing for controlled functionalization at specific sites on the azaindole ring. scispace.com

The following table summarizes various N-protection strategies employed in the synthesis of 7-azaindole derivatives.

| Protecting Group | Reagents | Purpose / Subsequent Reaction | Reference |

| Benzenesulfonyl | Benzenesulfonyl chloride | Selective C-3 bromination | encyclopedia.pub |

| Carbamoyl | ClCONR₂ | Directs regioselective metalation at C-6 | scispace.com |

| p-Methoxybenzyl (PMB) | p-Methoxybenzyl chloride, K₂CO₃ | C-3 and C-6 diarylation via Suzuki coupling | acs.org |

| Benzyl | Benzyl bromide, NaH | C-4 amination via Pd-catalyzed coupling | beilstein-journals.org |

Direct C-N Bond Formation

The direct formation of carbon-nitrogen (C-N) bonds is a powerful method for synthesizing amino-substituted 7-azaindole derivatives. This can be achieved through cross-coupling reactions, which are highly valued for their efficiency and broad substrate scope. These methods can introduce amino functionalities to either the pyridine ring or the pyrrole nitrogen of the this compound scaffold.

A prominent technique is the palladium-catalyzed Buchwald-Hartwig amination. This reaction enables the coupling of an amine with a halo-azaindole. beilstein-journals.org Studies on N-protected 4-bromo-7-azaindoles show that this method is effective for forming a C4-N bond with a variety of amines, including primary aromatic amines, cyclic secondary amines like morpholine, and primary aliphatic amines. beilstein-journals.org The reaction typically employs a palladium catalyst such as palladium(II) acetate (B1210297) (Pd(OAc)₂) in combination with a phosphine (B1218219) ligand like Xantphos. beilstein-journals.org

The scope of this C-N bond formation has been demonstrated with various amines on N-ethyl-4-bromo-7-azaindole.

| Amine Partner | Catalyst System | Base | Solvent | Yield | Reference |

| Aniline | Pd(OAc)₂, Xantphos | Cs₂CO₃ | Dioxane | 92% | beilstein-journals.org |

| Morpholine | Pd(OAc)₂, Xantphos | Cs₂CO₃ | Dioxane | 85% | beilstein-journals.org |

| n-Butylamine | Pd(OAc)₂, Xantphos | Cs₂CO₃ | Dioxane | 90% | beilstein-journals.org |

| Boc-piperazine | Pd(OAc)₂, Xantphos | Cs₂CO₃ | Dioxane | 88% | beilstein-journals.org |

In addition to functionalizing the pyridine ring, direct C-N bond formation can occur at the N-1 position. Copper-catalyzed N-arylation protocols have been successfully used to synthesize 1-arylated 7-azaindoles from the parent 7-azaindole and various aryl halides. nih.gov Another approach involves a palladium-mediated C-N bond formation using lithium bis(trimethylsilyl)amide (LiHMDS) as a nitrogen source to introduce an amino group. encyclopedia.pub

Condensation and Click Chemistry Methods

Condensation Reactions

Condensation reactions are fundamental to constructing the core bicyclic structure of 7-azaindoles. The Fischer indole synthesis is a classic and effective method for preparing 2,3-disubstituted 7-azaindoles, including this compound. researchgate.netcdnsciencepub.com This process involves the acid-catalyzed reaction of a 2-pyridylhydrazone with an appropriate ketone. researchgate.net To synthesize this compound, 2-pyridylhydrazine is condensed with ethyl methyl ketone to form the corresponding hydrazone, which then undergoes cyclization upon heating in polyphosphoric acid to yield the final product. researchgate.net

Alternative condensation strategies involve building the pyrrole ring onto a pre-existing pyridine derivative. One such method is the lithium diisopropylamide (LDA)-mediated condensation of 2-fluoro-3-picoline with a nitrile, which proceeds via a Chichibabin-type cyclization to form the 7-azaindole ring system. nih.gov More recent domino reactions utilize 2-fluoro-3-methylpyridine and an arylaldehyde to selectively synthesize 7-azaindoles in a one-pot procedure. rsc.org

Click Chemistry

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers an efficient and modular approach for the late-stage functionalization of the 7-azaindole scaffold. This strategy allows for the covalent linking of the azaindole core to other molecular fragments through a stable 1,2,3-triazole ring.

A representative synthesis involves a two-step process. First, an alkyne functional group is introduced onto the 7-azaindole, typically at the N-1 position. This is achieved by reacting the N-H of an azaindole derivative with propargyl bromide in the presence of a base like potassium carbonate (K₂CO₃) in DMF. nih.gov The resulting N-propargylated azaindole serves as the alkyne component for the subsequent click reaction. In the second step, this terminal alkyne is reacted with a substituted azide (B81097) (e.g., phenyl azide) in the presence of a copper(I) catalyst, often generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate, to furnish the desired 1,2,3-triazole-linked hybrid molecule. nih.gov

The following table outlines the steps for functionalizing a 7-azaindole derivative using this click chemistry approach.

| Step | Reaction | Reagents | Product | Reference |

| 1 | N-Propargylation | Propargyl bromide, K₂CO₃, DMF | N-propargylated 7-azaindole derivative | nih.gov |

| 2 | CuAAC Reaction | Substituted azide, CuSO₄·5H₂O, Sodium ascorbate, t-BuOH/H₂O | 1,2,3-Triazole-linked 7-azaindole hybrid | nih.gov |

Reactivity and Chemical Transformations of 2,3 Dimethyl 7 Azaindole and 7 Azaindoles

Electrophilic Aromatic Substitution Reactions on the 7-Azaindole (B17877) Nucleus

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for functionalizing the 7-azaindole core. The regioselectivity of this reaction is highly influenced by the electronic properties of the bicyclic system, with the pyrrole (B145914) ring being the preferred site of attack.

The C-3 position of the 7-azaindole nucleus is the most nucleophilic carbon and is thus the primary site for electrophilic attack. beilstein-journals.orgnih.gov This regioselectivity is attributed to the ability of the nitrogen atom in the pyrrole ring to stabilize the intermediate carbocation (the arenium ion) without disrupting the aromaticity of the fused benzene-like ring. stackexchange.com

Computational methods, such as the RegioSQM procedure, have been developed to predict the regioselectivity of electrophilic aromatic substitutions on heteroaromatic systems, including 7-azaindole. rsc.org These methods identify the aromatic carbon with the highest proton affinity, which corresponds to the most nucleophilic center. rsc.org For the 7-azaindole scaffold, these calculations consistently point to the C-3 position as the most reactive site for electrophilic substitution. rsc.org

A variety of electrophilic substitution reactions have been shown to occur selectively at the C-3 position. For instance, Friedel-Crafts reactions of 7-azaindole with acyl chlorides in the presence of a Lewis acid like aluminum trichloride (B1173362) yield 3-acyl-7-azaindoles. researchgate.net Similarly, direct coupling reactions with cyclic imines, in what can be described as a modified aza-Friedel-Crafts reaction, also lead to C-3 substituted products. nih.gov

A highly efficient method for the regioselective introduction of chalcogen moieties at the C-3 position of NH-free 7-azaindoles involves an iodine-catalyzed reaction. acs.orgnih.gov This protocol allows for C-3 sulfenylation, selenylation, thiocyanation, and selenocyanation using thiophenols, diselenides, potassium thiocyanate, and potassium selenocyanate, respectively. nih.govacs.org The reaction is notable for its high efficiency and broad substrate scope, providing access to a diverse range of C-3 chalcogenated 7-azaindoles. acs.orgacs.org

The general procedure for C-3 sulfenylation involves treating the 7-azaindole with a thiol in the presence of a catalytic amount of iodine in a solvent like dimethyl sulfoxide (B87167) (DMSO) at an elevated temperature. acs.org For selenylation, a similar procedure is followed using a diselenide as the selenium source. acs.org

Table 1: Iodine-Catalyzed C-3 Chalcogenation of 7-Azaindoles

| Entry | 7-Azaindole Derivative | Reagent | Product | Yield (%) |

| 1 | 7-Azaindole | Thiophenol | 3-(Phenylthio)-1H-pyrrolo[2,3-b]pyridine | Good to Excellent |

| 2 | 7-Azaindole | Diphenyl diselenide | 3-(Phenylselanyl)-1H-pyrrolo[2,3-b]pyridine | Good to Excellent |

| 3 | 7-Azaindole | Potassium thiocyanate | 3-Thiocyanato-1H-pyrrolo[2,3-b]pyridine | Good to Excellent |

| 4 | 7-Azaindole | Potassium selenocyanate | 3-Selenocyanato-1H-pyrrolo[2,3-b]pyridine | Good to Excellent |

| Data compiled from research on iodine-catalyzed chalcogenation reactions. nih.govacs.org |

The synthetic utility of this method is highlighted by its application in the gram-scale synthesis of sulfonylated 7-azaindole derivatives that are known bioactive compounds, such as 5-HT6 receptor agonists. acs.orgnih.gov Furthermore, the resulting C-3 sulfenylated 7-azaindoles can be further elaborated to generate novel benzothiophene-fused 7-azaindole analogs, which are of significant interest in pharmaceutical research. acs.orgacs.org

Nucleophilic Substitution Reactions

While the electron-rich nature of the 7-azaindole ring system favors electrophilic substitution, nucleophilic substitution reactions are also possible, particularly on a pre-functionalized ring. For instance, the Chichibabin reaction, which involves the nucleophilic addition of an amide to a pyridine (B92270) ring, is a key step in some synthetic routes to 7-azaindoles. nih.gov

Nucleophilic aromatic substitution (SNAr) can occur at the pyridine moiety of the 7-azaindole nucleus, especially if a good leaving group is present at the C-4, C-5, or C-6 positions. The electron-withdrawing nature of the pyridine nitrogen facilitates the attack of nucleophiles.

In one-pot synthetic methodologies, domino reactions involving nucleophilic substitution have been developed for the selective synthesis of 7-azaindoles and their reduced counterparts, 7-azaindolines. rsc.org For example, the reaction between 2-fluoro-3-methylpyridine (B30981) and an arylaldehyde can be controlled by the choice of an alkali-amide base to selectively yield either the 7-azaindole or the 7-azaindoline. rsc.org

Metal Complexation and Coordination Chemistry

The 7-azaindole scaffold contains two nitrogen atoms with different electronic properties: the pyrrolic nitrogen (N1) and the pyridinic nitrogen (N7). The pyridinic N7 atom is more nucleophilic and is the primary site for coordination with metal ions. nih.gov This makes 7-azaindole and its derivatives versatile ligands in coordination chemistry.

A series of platinum(II) diiodido complexes featuring 7-azaindole derivatives as ligands, with the general formula cis-[PtI2(naza)2], have been synthesized and characterized. plos.orgnih.gov These complexes exhibit significant in vitro cytotoxicity against a range of human cancer cell lines, including those resistant to cisplatin. plos.orgnih.gov

The synthesis of these complexes typically involves the reaction of K2[PtI4] with the corresponding 7-azaindole derivative in a suitable solvent. The 7-azaindole ligand coordinates to the platinum(II) center through its N7 atom. plos.org

Table 2: Examples of cis-[PtI2(naza)2] Complexes

| Complex | 7-Azaindole Ligand (naza) | Formula |

| 1 | 7-azaindole | cis-[PtI2(aza)2] |

| 2 | 2-methyl-7-azaindole | cis-[PtI2(2Meaza)2] |

| 3 | 4-methyl-7-azaindole | cis-[PtI2(4Meaza)2] |

| 4 | 2,4-dimethyl-7-azaindole | cis-[PtI2(2,4Me2aza)2] |

| Data extracted from studies on platinum(II) iodido complexes of 7-azaindoles. plos.orgnih.gov |

Mechanistic studies suggest that these platinum(II) iodido complexes may operate through a mechanism of action different from that of cisplatin. plos.orgnih.gov For instance, treatment of tumor cells with one of these complexes led to a decrease in the levels of the tumor suppressor p53 and an increase in the anti-apoptotic protein MCL-1L, indicating the activation of a p53-independent cell-death pathway. nih.govnih.gov

The reaction of 7-azaindole (Haza) with niobium pentachloride (NbCl5) and tantalum pentachloride (TaCl5) in solvents like benzene (B151609) or dichloromethane (B109758) at room temperature yields addition compounds of the type MCl5(Haza). cdnsciencepub.com In these complexes, the 7-azaindole molecule acts as a neutral ligand, coordinating to the metal center.

Under more forcing conditions, the reaction with NbCl5 can lead to some reduction of Nb(V) to Nb(IV), resulting in the formation of NbCl4(Haza) and NbCl4(Haza)2. cdnsciencepub.com An interesting feature of this reaction is the oxidative coupling of two azaindole units via a N7–C6 bond, leading to the formation of a 7-(azaindol-6-yl)azaindolium cation. cdnsciencepub.com This cation has been identified as the counter-ion in the crystal structures of two complex salts, (H-aza-aza)[NbOCl4(Haza)]·0.5C2H4Cl2 and (H-aza-aza)[NbOCl4]. cdnsciencepub.com In the anionic complex [NbOCl4(Haza)]-, a neutral 7-azaindole molecule is coordinated to the niobium center through its N7 atom, trans to the Nb=O bond. cdnsciencepub.com

Oxidatively Induced Reactivity in Rhodium(III)-Catalyzed 7-Azaindole Synthesis

The synthesis of the 7-azaindole scaffold, including derivatives like 2,3-dimethyl-7-azaindole, can be efficiently achieved through rhodium(III)-catalyzed coupling of 2-aminopyridines with internal alkynes. nih.govrsc.org A critical aspect of this synthetic protocol is the requirement of an external silver salt, typically Ag₂CO₃, which acts as an oxidant. nih.gov This addition induces a specific type of reactivity in the catalytic cycle, termed "oxidatively induced reactivity," which is crucial for the efficiency of the transformation. nih.govrsc.orgrsc.org

Computational studies, specifically Density Functional Theory (DFT) simulations, have provided significant insights into the role of the silver additive. nih.govrsc.org The catalysis is reportedly inefficient without a reaction pathway that is induced by oxidation. rsc.orgrsc.org The Ag⁺ cations from the silver salt oxidize various neutral Rh(III) intermediates that form during the catalytic cycle. nih.govrsc.org This oxidation process generates a catalytically relevant cationic Rh(III)-pyridyl⁺ complex. nih.govrsc.orgrsc.org

This cationic rhodium complex is key to the subsequent steps of the reaction. nih.gov The oxidation not only facilitates the formation of this active species but also accelerates the key reaction steps required to form the 7-azaindole product. nih.govrsc.orgrsc.org These accelerated steps include:

C–H activation via a concerted metalation-deprotonation (CMD) mechanism. nih.govrsc.org

1,2-alkyne insertion into the Rh-C bond. nih.govrsc.org

Reductive elimination , which releases the final 7-azaindole product and regenerates the active catalyst. nih.govrsc.org

Functionalization at Nitrogen Atoms (N-1, N-7)

The 7-azaindole scaffold possesses two distinct nitrogen atoms—the N-1 atom of the pyrrole ring and the N-7 atom of the pyridine ring—both of which are available for functionalization. The ability to selectively introduce substituents at these positions is crucial for modifying the molecule's properties.

The introduction of aryl groups at the nitrogen atoms of 7-azaindoles has been accomplished using various transition-metal-catalyzed cross-coupling reactions.

Iron-Catalyzed N-Arylation: An efficient method for the N-arylation of 7-azaindole involves an iron(III) bromide (FeBr₃) catalyst in combination with a chelating diamine ligand, such as N,N'-dimethylethylenediamine (DMEDA). tandfonline.com This reaction proceeds with aryl iodides in water, providing the corresponding N-arylated products in good yields. tandfonline.com The proposed mechanism involves the coordination of the 7-azaindole to an iron(II)-DMEDA complex, followed by oxidative addition of the aryl iodide and subsequent reductive elimination to yield the product. tandfonline.com

Copper-Catalyzed N-Arylation: Ullmann-type coupling reactions using copper catalysts are also effective for the N-arylation of 7-azaindoles. acs.orgresearchgate.net One approach utilizes a Cu(II) fluoride-catalyzed system with boronic acids under base-free conditions, where the 7-azaindole N-oxide (7-AINO) acts as a ligand and promoter for the coupling. acs.org Mechanistic studies have highlighted the crucial role of fluoride (B91410) ions throughout the catalytic cycle. acs.org

Palladium-Catalyzed N-Arylation: Palladium-catalyzed methods offer a powerful way to achieve site-selective arylation. The use of 7-azaindole N-oxides allows for regioselective direct arylation of the azine (pyridine) ring. nih.govacs.org For instance, subjecting an N-methyl 7-azaindole N-oxide to a Pd(OAc)₂/DavePhos catalyst system enables arylation at the azine ring. nih.gov Subsequent deoxygenation allows for a second, regioselective arylation at the azole (pyrrole) ring, demonstrating a method for controlled, sequential functionalization. nih.gov

Table 1: Selected Conditions for N-Arylation of 7-Azaindole

| Catalyst System | Coupling Partner | Solvent | Base | Key Features |

|---|---|---|---|---|

| FeBr₃ / DMEDA | Aryl Iodides | Water | K₃PO₄ | Cost-effective iron catalyst, proceeds in water. tandfonline.com |

| Cu(II) Fluoride / 7-AINO | Boronic Acids | Not specified | Base-free | 7-AINO acts as a ligand; fluoride ions are crucial. acs.org |

| Pd(OAc)₂ / DavePhos | Aryl Bromides | Not specified | Not specified | N-oxide activation enables regioselective arylation. nih.govacs.org |

Alkylation at the nitrogen atoms provides another avenue for structural diversification of the 7-azaindole core.

Rhodium-Catalyzed Oxidative Alkylation: An efficient Rh(III)-catalyzed C–H oxidative alkylation has been developed for N-aryl-7-azaindoles using cyclopropanols. rsc.org This transformation involves a tandem C–H and C–C bond cleavage under mild conditions and exhibits high regioselectivity. rsc.org

Iridium-Catalyzed N-Allylation: Asymmetric N-allylation of 7-azaindole can be achieved with high N-1 to C-3 selectivity using an iridium catalyst. mdpi.com This reaction provides chiral N-substituted 7-azaindole products with high enantiomeric excess. mdpi.com

General N-Alkylation: A general and mild procedure for the selective alkylation of 7-azaindazoles at the N-7 position using alkyl halides in butanone has been reported, which notably requires no acid or base additives. researchgate.net While this is for the related 7-azaindazole scaffold, similar principles of reactivity can often be considered for 7-azaindoles, where the N-7 nitrogen's lone pair is more accessible than the N-1 nitrogen's, which is part of the aromatic pyrrole ring.

Table 2: Selected Conditions for N-Alkylation of 7-Azaindoles

| Catalyst / Method | Alkylating Agent | Key Features | Product Type |

|---|---|---|---|

| Rh(III) Catalyst | Cyclopropanols | Oxidative alkylation via C-H/C-C cleavage. rsc.org | β-Aryl Ketone Derivatives |

| Iridium Catalyst | Allylic Carbonates | Asymmetric allylation with high N/C ratio. mdpi.com | Chiral N-1 Allyl Derivatives |

| No Additives | Alkyl Halides | Mild, additive-free selective N-7 alkylation. researchgate.net | N-7 Alkyl Derivatives |

Computational and Theoretical Studies on 2,3 Dimethyl 7 Azaindole and 7 Azaindole Analogs

Density Functional Theory (DFT) Calculations for Ground and Excited States

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the electronic structure and properties of 7-azaindole (B17877) and its derivatives. DFT calculations have been instrumental in determining the geometry of these molecules in both their ground and electronically excited states.

Studies on the parent 7-azaindole have established that its lowest electronically excited singlet state is of a ππ* character. Theoretical investigations using methods like B3LYP have been validated against experimental data and more advanced methods like CASPT2/CASSCF, showing good agreement for calculated bond lengths. For instance, DFT has been used to study the tautomerization process in 7-azaindole, predicting that the normal form is significantly more stable than its tautomer in the ground state by about 14 kcal/mol, with a high tautomerization barrier. In the excited state, however, this energy landscape changes dramatically, a phenomenon that has been computationally explored.

DFT calculations are also employed to understand the electronic properties of substituted 7-azaindoles. For example, in studies of 7-azaindole N-linked 1,2,3-triazole hybrids, DFT at the B3LYP/6-311G(d,p) level was used to calculate key chemical properties such as chemical potential (μ), chemical hardness (η), and the electrophilicity index (ω). Furthermore, DFT has been combined with vibrational spectroscopy to analyze the structures of novel palladium(II) and platinum(II) complexes with chloro derivatives of 7-azaindole-3-carbaldehyde, providing insights into metal-ligand interactions.

The table below summarizes representative energy data from DFT studies on 7-azaindole, illustrating the energy differences between isomers and transition states in different electronic states.

| System | State | Relative Energy (kcal/mol) | Computational Level |

| 7-Azaindole Tautomer | Ground State | ~14 | Second-order perturbation theory |

| 7-Azaindole Transition State | Ground State | ~59 | Second-order perturbation theory |

| 7-Azaindole Tautomer | Excited State | -20 (relative to normal excited state) | MCQDPT2/DZP |

| 7-Azaindole Normal Isomer | Adiabatic Excitation | 90 | MCQDPT2/DZP |

This table is generated based on data reported for 7-azaindole to illustrate the application of DFT calculations.

Molecular Dynamics Simulations and Free Energy Perturbation (FEP) for Binding Affinity

Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules over time. For 7-azaindole analogs, MD simulations provide critical insights into their binding modes and stability within biological targets, such as protein active sites.

In a study identifying 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction, 100-nanosecond MD simulations were performed to analyze the stability and interactions of the docked compounds. The simulations revealed that specific analogs, like ASM-7, could stably bind to the protein interface. The 7-azaindole scaffold was observed forming stable hydrogen bonds with key residues, such as ASP30 of hACE2, for over 96% of the simulation time, which is indicative of a strong binding affinity. Analysis of the root-mean-square deviation (RMSD) of the protein backbone and ligand heavy atoms during the simulation helps to assess the stability of the complex.

The binding free energy, a key indicator of ligand affinity, can be calculated from MD trajectories using methods like the Molecular Mechanics Generalized Born Surface Area (MM/GBSA). For the ASM-7 analog, the calculated binding free energy with the S1-RBD-hACE2 complex was determined to be -58.65 ± 4.78 kcal/mol, with van der Waals energy being the primary contributor.

| Parameter | ASM-7 with S1-RBD-hACE2 | Note |

| Binding Free Energy | -58.65 ± 4.78 kcal/mol | Calculated via MM/GBSA from a 100 ns MD trajectory. |

| Van der Waals Energy | -49.56 ± 3.20 kcal/mol | Major contributor to the total binding energy. |

| Coulomb Energy | -24.58 ± 11.46 kcal/mol | Significant electrostatic contribution. |

| Solvation Energy | -17.81 ± 1.67 kcal/mol | Contribution from solvation effects. |

Data for the 7-azaindole derivative ASM-7.

Free Energy Perturbation (FEP) is a more rigorous computational method for predicting the relative binding affinities of a series of similar ligands to a common receptor. While specific FEP studies on 2,3-Dimethyl-7-azaindole were not prominently found, the methodology is widely applied in drug discovery for lead optimization. FEP calculations simulate a non-physical pathway to "perturb" one molecule into another, allowing for the calculation of the free energy difference between them. This is particularly useful for predicting how small chemical modifications to a 7-azaindole scaffold would affect its binding affinity, thereby guiding synthetic efforts toward more potent compounds.

In Silico Modeling for Structure-Activity Relationship (SAR) Investigations

In silico modeling is essential for elucidating the Structure-Activity Relationships (SAR) of 7-azaindole analogs, providing a rational basis for the design of new, more potent compounds. Techniques like three-dimensional quantitative structure-activity relationship (3D-QSAR) and pharmacophore modeling are frequently employed.

A 3D-QSAR study was conducted on a series of 7-azaindole derivatives acting as Trk A kinase inhibitors. This study utilized Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) to build predictive models. The statistical quality of these models is crucial, with key parameters being the cross-validated correlation coefficient (Q²) and the conventional correlation coefficient (R²). The developed CoMFA and CoMSIA models showed good statistical significance (Q² = 0.51 and 0.64; R² = 0.98 and 0.98, respectively), indicating their predictive power. The results from these models are often visualized as contour maps, which highlight regions where steric bulk, electrostatic charge, or other properties should be modified to enhance biological activity.

| 3D-QSAR Model | Q² (Leave-one-out) | R² (Conventional) | R² (Test Set) |

| CoMFA | 0.51 | 0.98 | 0.74 |

| CoMSIA | 0.64 | 0.98 | 0.80 |

Statistical results for 3D-QSAR models of 7-azaindole derivatives as Trk A inhibitors.

Pharmacophore modeling is another key in silico approach. It identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups) that a molecule must possess to bind to a specific target. A structure-based pharmacophore model was generated for azaindole derivatives designed as DprE1 inhibitors for tuberculosis. By mapping compounds to this model, researchers can screen virtual libraries to find new molecules with the desired features or prioritize designed analogs for synthesis. The insights gained from SAR studies are critical, highlighting that substitutions at positions 1, 3, and 5 of the 7-azaindole ring are often key for modulating activity.

Prediction of Spectroscopic Properties

Computational methods are highly effective for predicting the spectroscopic properties of molecules, which aids in the interpretation of experimental data and the characterization of new compounds. DFT and its time-dependent extension (TD-DFT) are commonly used to calculate various electron spectra, including UV-Vis absorption, photoelectron, and X-ray emission spectra for 7-azaindole and its analogs.

A computational study of vapor-phase indole (B1671886) and four azaindoles, including 7-azaindole, used DFT to calculate their electron spectra after geometry optimization. The theoretical values for 7-azaindole were compared with available experimental data, showing good agreement and supporting the reliability of the predictions for less-studied analogs. For instance, vertical ionization energies of valence electrons were calculated using methods like ΔPBE0(SAOP)/et-pVQZ.

TD-DFT calculations can also predict the electronic spectra of reaction intermediates involving 7-azaindole. In a study of the Chan-Lam coupling reaction, comparative TD-DFT was used to calculate the electronic spectra for proposed copper-7-azaindole intermediates, which were then compared to experimentally measured UV-Vis spectra to help elucidate the reaction mechanism.

The table below shows a comparison of calculated and experimental vertical excitation energies for the first two singlet excited states of 7-azaindole, demonstrating the accuracy of computational predictions.

| Excited State | Calculated Excitation Energy (eV) | Experimental Excitation Energy (eV) |

| S1 (¹Lb) | 4.38 | 4.29 |

| S2 (¹La) | 4.86 | 4.88 |

Comparison of theoretical (CASPT2) and experimental excitation energies for 7-azaindole.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry, particularly DFT, is a powerful tool for elucidating complex reaction mechanisms at the molecular level. By mapping potential energy surfaces, locating transition states, and calculating activation barriers, researchers can gain a deep understanding of reaction pathways involving 7-azaindole and its derivatives.

One study investigated the coupling reaction of aziridine with CO₂ in the presence of 7-azaindole as an organocatalyst using DFT at the B3LYP/6-31G(d) level of theory. The calculations showed that the 7-azaindole-catalyzed reaction significantly lowered the energy barrier compared to the non-catalyzed pathway. The most favorable reaction mechanism was identified, providing insights into the catalytic cycle. Such studies are crucial for optimizing reaction conditions and designing more efficient catalysts.

Another area of focus has been the excited-state intramolecular proton transfer (ESIPT) in 7-azaindole dimers, which serves as a model for DNA base pair tautomerization. High-level ab initio calculations have been used to map the potential energy surfaces for hydrogen transfer in both the ground and excited states. These studies have quantified the significant reduction in the tautomerization barrier upon electronic excitation, explaining the experimentally observed phenomenon. Computational elucidation of reaction mechanisms provides fundamental knowledge that underpins advances in catalysis, synthesis, and photochemistry.

Computational Assessment of Aqueous Solubility

Aqueous solubility is a critical physicochemical property, particularly in drug discovery, as it influences bioavailability and formulation. In silico methods offer a rapid and cost-effective way to predict the solubility of compounds like 7-azaindole derivatives, guiding molecular design and prioritizing candidates for synthesis and experimental testing.

The four positional isomers of azaindole exhibit distinct physicochemical properties, including aqueous solubility (Log S), due to the different placement of the nitrogen atom in the six-membered ring. Computational models can capture these differences.

Medicinal Chemistry and Biological Applications of 2,3 Dimethyl 7 Azaindole Derivatives

Role as Privileged Structures and Bioisosteres in Drug Discovery and Development

The 7-azaindole (B17877) scaffold, the core of 2,3-dimethyl-7-azaindole, is recognized in medicinal chemistry as a "privileged structure". nih.govnih.gov Privileged structures are molecular frameworks that can bind to a variety of distinct biological targets with high affinity, making them valuable starting points for drug discovery. nih.govresearchgate.net By modifying the functional groups attached to this core, researchers can develop potent and selective ligands for different target families, such as kinases. nih.gov The versatility of the 7-azaindole core has been instrumental in the generation of new therapeutic agents and has been widely used in drug discovery programs. nih.govnih.gov

In addition to being a privileged structure, the 7-azaindole moiety also functions as a bioisostere. nih.gov Bioisosterism is a strategy used in drug design where a part of a molecule is replaced by another chemical group with similar physical or chemical properties, with the goal of enhancing the compound's biological activity or improving its pharmacokinetic properties. nih.govunimore.itbaranlab.org The 7-azaindole core is an excellent bioisostere for naturally occurring structures like indole (B1671886) and purine. nih.govnih.gov This substitution can modulate key properties such as solubility, lipophilicity, and pKa, which can lead to improved drug-like characteristics. nih.gov The pyridine (B92270) nitrogen atom and the pyrrole (B145914) NH group in the 7-azaindole ring can act as a hydrogen bond acceptor and donor, respectively, allowing it to form crucial interactions with the hinge region of protein kinases. depositolegale.it

Kinase Inhibition Profiles

The 7-azaindole scaffold is a key pharmacophore for kinase inhibition. nih.gov It competitively occupies the ATP-binding pocket of the kinase, interacting with key residues to inhibit kinase activity and regulate its signaling pathways. mdpi.com This has led to the development of numerous 7-azaindole derivatives as potent inhibitors for a wide range of protein kinases.

Derivatives of 7-azaindole have been designed as a new class of Poly(ADP-ribose) polymerase (PARP) inhibitors. nih.govresearchgate.net PARP enzymes are critical for DNA repair, and their inhibition is a key strategy in cancer therapy, particularly for cancers with deficiencies in homologous recombination repair pathways. mdpi.com Researchers have established that aromatic rings and carboxamide cores are typical pharmacophoric features for PARP-1 inhibitors. researchgate.net

A series of 7-azaindole-1-carboxamides were designed and synthesized, showing a range of PARP-1 inhibition profiles that correlated with their antiproliferative activity in cell lines with defective DNA repair. nih.gov One selected compound, ST7710AA1, demonstrated significant in vitro target inhibition and showed promising antitumor activity in a mouse model of human breast carcinoma, with an effect similar to the approved PARP inhibitor Olaparib. nih.gov

| Compound | Target | Key Findings |

|---|---|---|

| ST7710AA1 (7-Azaindole-1-carboxamide derivative) | PARP-1 | Exhibited antitumor activity comparable to Olaparib in a preclinical model. nih.gov |

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cell proliferation, and its dysregulation is common in many cancers. nih.govnih.gov The 7-azaindole scaffold is a core component of inhibitors targeting kinases within this pathway. acs.org For example, Vemurafenib, a BRAF inhibitor, directly targets a key kinase in the MAPK cascade. nih.govnih.gov However, its use can lead to paradoxical activation of the MAPK pathway, contributing to drug resistance. nih.govnih.gov

More recently, research has led to the discovery of BAY-405, a potent and selective inhibitor of MAP4K1 based on the azaindole scaffold. acs.org This compound was developed from an initial hit compound through structural optimization to improve its kinase selectivity and pharmacokinetic properties. acs.org BAY-405 has been shown to enhance T-cell immunity and demonstrates T-cell-dependent antitumor efficacy in preclinical models. acs.org

| Compound | Target | IC50 | Key Findings |

|---|---|---|---|

| BAY-405 | MAP4K1 | Not specified | A potent and selective inhibitor that enhances antitumor T-cell immunity in vivo. acs.org |

Cyclin-Dependent Kinases (CDKs) are essential for regulating the cell cycle, and their inhibitors are a major focus of cancer drug development. nih.gov A number of 7-azaindole derivatives have been identified as potent inhibitors of various CDKs. depositolegale.itmdpi.comnih.gov

In one study, a series of 42 novel 7-azaindole derivatives were designed and synthesized as CDK8 inhibitors. nih.gov Compound 6 from this series showed excellent inhibitory activity against CDK8 and demonstrated the best antitumor activity, particularly in acute myeloid leukemia cell lines. nih.gov Other research efforts have identified 7-azaindole-based compounds with high potency and selectivity for CDK4 and CDK6. mdpi.com

| Compound | Target | IC50 | Cell Line / Assay |

|---|---|---|---|

| Compound 6 (diarylurea 7-azaindole) | CDK8 | 51.3 ± 4.6 nM | Enzymatic Assay nih.gov |

| PD0183812 | CDK4 | 8 nM | Enzymatic Assay mdpi.com |

| PD0183812 | CDK6 | 13 nM | Enzymatic Assay mdpi.com |

Vemurafenib (PLX4032) is an orally available, highly selective, and potent inhibitor of the BRAF V600E mutated oncoprotein. mdpi.commdpi.comwikipedia.org The discovery of the 7-azaindole group was a critical breakthrough, as it conferred high-affinity binding to the active site of the BRAF kinase. mdpi.com Approved by the FDA in 2011, Vemurafenib is used to treat late-stage melanoma in patients with the BRAF V600E mutation. mdpi.comwikipedia.org

Vemurafenib functions as an ATP-competitive inhibitor, binding to the ATP-binding site of the BRAF V600E kinase. mdpi.commdpi.com This binding blocks the downstream MAPK signaling pathway, leading to an inhibition of cell proliferation and the induction of apoptosis in melanoma cells harboring this specific mutation. nih.govnih.gov X-ray crystallography has shown that the 7-azaindole core of Vemurafenib forms two strong hydrogen bonds with the hinge region residues Gln-530 and Cys-532. mdpi.com

| Compound | Target | IC50 | Mechanism of Action |

|---|---|---|---|

| Vemurafenib (PLX4032) | BRAF V600E | 31 nM mdpi.comtargetmol.com | ATP-competitive inhibitor; the 7-azaindole core forms hydrogen bonds with the kinase hinge region. mdpi.commdpi.com |

Pexidartinib (PLX3397) is an orally available small-molecule kinase inhibitor that potently targets the colony-stimulating factor 1 receptor (CSF1R). wikipedia.orgnih.govnih.gov CSF1R signaling is crucial for the differentiation and survival of macrophages, including tumor-associated macrophages (TAMs) which can promote tumor growth. nih.govnih.gov Pexidartinib is also an inhibitor of c-Kit and FMS-like tyrosine kinase 3 (FLT3). nih.govnih.gov

In 2019, Pexidartinib was approved by the U.S. FDA for the treatment of adult patients with symptomatic tenosynovial giant cell tumor (TGCT), a rare neoplasm characterized by the overexpression of CSF1. wikipedia.orgnih.gov The development of Pexidartinib was based on a 7-azaindole scaffold. mdpi.com The design of 7-azaindole analogues has been a key strategy in developing potent CSF1R inhibitors. researchgate.netresearchgate.net

| Compound | Primary Target | Other Targets | Therapeutic Application |

|---|---|---|---|

| Pexidartinib (PLX3397) | CSF1R | c-Kit, FLT3-ITD nih.govnih.gov | Symptomatic tenosynovial giant cell tumor (TGCT). wikipedia.orgnih.gov |

ATR Kinase Inhibitors

The 7-azaindole scaffold is a key structural motif in the development of inhibitors for Ataxia Telangiectasia and Rad3-related (ATR) kinase, a crucial enzyme in the DNA damage response pathway. Medicinal chemistry efforts have utilized this scaffold to create potent and selective ATR inhibitors. For instance, a hybrid scaffold incorporating 7-azaindole moieties yielded a compound with an ATR inhibitory profile showing an IC50 value of 17.8 nM.

Further optimization within 7-azaindole series has led to compounds with significant cellular potency. Structure-activity relationship (SAR) studies revealed that substitutions on the 7-azaindole ring could enhance inhibitory activity. For example, introducing a 2-cyanoacetyl group at the 7-position of a particular derivative significantly improved ATR activity, resulting in a compound (ZH-5) with an IC50 of 11.34 nM. Another derivative, ZH-12, showed a potent single-digit nanomolar inhibitory activity (IC50 = 6.81 nM), comparable to the established ATR inhibitor AZD6738. These findings highlight the 7-azaindole core as a valuable pharmacophore for designing novel anticancer agents that target ATR kinase.

Chk1, FGFR-4, and PI3Kγ Inhibitors

Derivatives of 7-azaindole have been developed as inhibitors for a range of kinases beyond ATR, including Checkpoint kinase 1 (Chk1), Fibroblast Growth Factor Receptor 4 (FGFR-4), and Phosphoinositide 3-kinase gamma (PI3Kγ).

Chk1: In the pursuit of Chk1 inhibitors, a series of 5-azaindole derivatives were synthesized, with one compound demonstrating high potency against Chk1 with an IC50 value of 14 nM. nih.gov

FGFR-4: The 7-azaindole scaffold has been successfully used to design selective and covalent FGFR4 inhibitors for hepatocellular carcinoma. By employing a structure-based design approach, potent inhibitors were identified. Representative compounds significantly inhibited the FGF19/FGFR4 signaling pathway and suppressed the proliferation of HuH-7 HCC cells. One lead compound exhibited significant antitumor activity in a mouse HuH-7 xenograft model.

PI3Kγ: A novel series of derivatives based on the 7-azaindole scaffold were discovered to be potent PI3K inhibitors. Through a fragment-based growing strategy, compounds were identified that exhibit strong activity at both molecular and cellular levels. One particularly potent derivative, B13, which features a pyridine group at the 3-position of the 7-azaindole, acts as an exceptionally powerful PI3Kγ inhibitor with an IC50 of 0.5 nM.

Analysis of Kinase Binding Modes (e.g., ATP-binding sites, hinge region)

The 7-azaindole scaffold is recognized as an excellent "hinge-binding motif" in kinase inhibitors. Its structure allows it to act as a bioisostere of purine and effectively occupy the ATP-binding site of various kinases. The binding mechanism typically involves the formation of two crucial hydrogen bonds between the 7-azaindole ring and the kinase hinge region, which is a flexible segment of amino acids that connects the N- and C-lobes of the kinase domain.

Specifically, the N1-H (pyrrole nitrogen) of the 7-azaindole acts as a hydrogen bond donor, while the N7 (pyridine nitrogen) acts as a hydrogen bond acceptor. This bidentate hydrogen bonding interaction with the backbone amides of hinge residues mimics the interaction of the adenine portion of ATP, leading to competitive inhibition.

Structural analyses from X-ray crystallography have revealed three primary binding modes for 7-azaindole-based inhibitors:

Normal: This is the most common orientation, where the azaindole forms bidentate hydrogen bonds with the backbone amides of hinge amino acid residues.

Flipped: In this mode, the azaindole moiety is rotated 180° relative to the "normal" binding mode but can still form bidentate hydrogen bonds.

Non-hinge: In some cases, the azaindole binds to a different site within the ATP pocket, away from the hinge region.

This versatile binding capability allows the 7-azaindole framework to serve as a privileged structure in the design of inhibitors for a wide range of kinases.

Anticancer and Cytotoxic Activities

Derivatives of 7-azaindole have demonstrated significant anticancer and cytotoxic activities across a variety of cancer types. nih.govnih.govresearchgate.netmdpi.com The anticancer mechanism for some of these compounds involves the disruption of microtubule dynamics. By inhibiting tubulin polymerization, these agents interfere with the formation of the mitotic spindle, a critical structure for cell division. nih.gov This disruption leads to an arrest of the cell cycle in the G2/M phase, preventing cancer cells from proliferating and ultimately inducing apoptosis (programmed cell death). nih.govnih.gov

The cytotoxic effects have been observed in numerous cancer cell lines, including those that have developed resistance to multiple drugs (multidrug-resistant, MDR). nih.gov For example, the azaindole derivatives CM01 and CM02 have shown potent cytostatic effects on human cancer cells of diverse origins. nih.gov Furthermore, research into hybrids of 7-azaindole with other chemical moieties, such as 1,2,3-triazoles, has yielded compounds with potent anticancer activity. nih.gov

Activity Against Specific Cancer Cell Lines (e.g., HL-60, MCF-7, HeLa, DU-145, HepG2, K562)

The cytotoxic potential of 7-azaindole derivatives has been quantified against a panel of human cancer cell lines. Research has shown that these compounds can inhibit cell growth at sub-micromolar to low-micromolar concentrations.

For example, two azaindole derivatives, CM01 and CM02, were effective against several carcinoma cell lines, with 50% growth inhibition (GI50) values in the sub- or low-micromolar range. nih.gov In another study, a series of hybrids combining Meldrum's acid, 7-azaindole, and 1,2,3-triazole were evaluated, with compound 6b showing broad activity. nih.gov The table below summarizes the inhibitory concentrations of representative 7-azaindole derivatives against various cancer cell lines.

| Compound | HL-60 (Leukemia) | MCF-7 (Breast) | HeLa (Cervical) | DU-145 (Prostate) | HepG2 (Liver) | K562 (Leukemia) |

|---|---|---|---|---|---|---|

| CM01 | - | 1.2 µM (GI50) | 0.5 µM (GI50) | - | - | - |

| CM02 | - | 12.7 µM (GI50) | 0.7 µM (GI50) | - | - | - |

| Compound 6b | - | 6.67 µM (IC50) | 4.44 µM (IC50) | 12.38 µM (IC50) | 9.97 µM (IC50) | 6.03 µM (IC50) |

Data sourced from multiple studies evaluating various 7-azaindole derivatives. nih.govnih.gov

Anti-Angiogenic Effects

Certain this compound derivatives have demonstrated potent anti-angiogenic properties, which is the ability to inhibit the formation of new blood vessels from pre-existing ones. nih.gov This process is critical for tumor growth and metastasis, as tumors require a dedicated blood supply to receive nutrients and oxygen.

In vitro angiogenesis assays have shown that azaindole compounds can inhibit the formation of capillary-like tubes by endothelial cells. nih.gov For example, the derivatives CM01 and CM02 were found to disrupt capillary tube morphogenesis on Matrigel. nih.gov By targeting microtubule dynamics, these compounds not only halt cancer cell proliferation but also interfere with endothelial cell migration and microtubule formation, processes essential for angiogenesis. This dual mechanism of action, combining direct cytotoxicity with the inhibition of tumor blood supply, makes these azaindole derivatives attractive candidates for further preclinical investigation as anticancer agents. nih.gov

Antiretroviral Activity: HIV-1 Reverse Transcriptase Inhibitors

The 7-azaindole scaffold has been identified as a promising core for the development of novel non-nucleoside reverse transcriptase inhibitors (NNRTIs) targeting HIV-1. A library of small molecules built around the 7-azaindole core was evaluated for anti-HIV-1 activity, leading to the discovery of several compounds with submicromolar potency and a high therapeutic index (>100).

These compounds directly inhibit the polymerase activity of the HIV-1 reverse transcriptase (RT) enzyme without competing with nucleotides for the enzyme's active site. One lead compound demonstrated submicromolar potency against the wild-type enzyme (IC50 = 0.73 μM) and, importantly, retained some activity against clinically relevant RT mutants such as K103N (IC50 = 9.2 μM) and Y181C (IC50 = 3.5 μM) in cell-free assays. This suggests that the 7-azaindole class of NNRTIs could be effective against some drug-resistant strains of HIV-1. Further optimization of these lead compounds is ongoing to improve their potency against both wild-type and mutant forms of the virus.

Modulation of Other Biological Targets

The versatile scaffold of this compound and its parent structure, 7-azaindole, has been the subject of extensive research, leading to the discovery of derivatives with a wide array of biological activities. These compounds have been investigated for their potential to interact with various physiological targets beyond the primary scope of major drug development programs. This section explores the diverse biological applications of 7-azaindole derivatives, including their roles as synthetic cytokinin analogues, modulators of cannabinoid and serotonin receptors, and as agents with analgesic, anti-inflammatory, and antimicrobial properties. Furthermore, their ability to bind and inhibit various enzymes highlights the broad therapeutic potential of this heterocyclic system.

Cytokinin Analogues

Cytokinins are a class of plant hormones, structurally related to N6-substituted adenine, that play crucial roles in plant growth and development. nih.gov Beyond their botanical significance, cytokinins and their derivatives have been shown to influence mammalian cell processes, including differentiation and apoptosis. nih.gov In the search for novel therapeutic agents, researchers have synthesized 7-azaindole derivatives as synthetic analogues of cytokinins. nih.gov

One study focused on the synthesis of various 7-azaindole derivatives to evaluate their biological effects on human myeloblastic leukaemia (HL-60) cells. nih.gov The findings revealed that all the synthesized compounds exhibited cytotoxic activity against this cancer cell line. nih.gov Notably, 4-phenylaminopyrrolo[2,3-b]pyridine and 4-phenethylaminopyrrolo[2,3-b]pyridine were identified as particularly potent cytotoxic agents within the series. nih.gov This research underscores the potential of the 7-azaindole scaffold as a template for developing novel compounds with cytokinin-like activities for potential applications in oncology. nih.gov

Cannabinoid Receptor Allosteric Modulators

The cannabinoid receptor 1 (CB1) is a key component of the endocannabinoid system and a significant target for therapeutic intervention. Allosteric modulators, which bind to a site distinct from the primary (orthosteric) site, offer a nuanced approach to receptor modulation. In an effort to expand the structural diversity of CB1 allosteric modulators, researchers have explored the use of azaindole rings as bioisosteric replacements for the indole moiety in known modulators like Org27569. nih.gov

A study involving the synthesis of 6- and 7-azaindole-2-carboxamides revealed important structural insights. While the introduction of the azaindole scaffolds did improve aqueous solubility, the position of the nitrogen atom was critical for biological activity. nih.gov The synthesized 7-azaindole-2-carboxamides completely lost their ability to bind to the CB1 receptor. nih.govnih.gov In contrast, the 6-azaindole counterparts, while showing reduced binding affinity compared to the original indole compounds, still acted as allosteric modulators. nih.gov These findings suggest that the 7-azaindole ring is not a viable bioisostere for the indole ring in this specific class of CB1 receptor allosteric modulators, highlighting the stringent structural requirements for interaction with the allosteric binding site. nih.gov

Affinity for Serotonin Receptor

The serotonin (5-HT) system is a critical target for the treatment of depression and other central nervous system disorders. The 7-azaindole nucleus has been incorporated into novel molecular structures to explore their affinity for various serotonin receptors and transporters. mdpi.com

In one study, a series of 1-(4-(7-azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives were designed as multi-target ligands for potential antidepressant applications. mdpi.comnih.gov All tested compounds in this series demonstrated a good to moderate affinity for the serotonin transporter (SERT). mdpi.comresearchgate.net However, the replacement of an indole moiety with a 7-azaindole scaffold generally led to a decrease in affinity for the 5-HT1A receptor. mdpi.com An exception was compound 10 (where R = F), which exhibited the best affinity for the 5-HT1A receptor within the 7-azaindole series. mdpi.com

Furthermore, the study revealed that replacing a 1H-indole with a 7-azaindole resulted in a significant loss of affinity for the 5-HT2A, 5-HT6, and 5-HT7 receptors. mdpi.com Despite the reduced affinity for some serotonin receptors, certain 7-azaindole derivatives showed high affinity for the D2 dopamine receptor. mdpi.com The lead compounds from this research, particularly compounds 4 and 11 , represent promising templates for the development of future multi-target antidepressant drugs due to their unique pharmacological profiles. nih.gov

| Compound | Target | Ki (nM) |

| 4 | SERT | 47.0 |

| 8 | SERT | 23.0 |

| 10 | 5-HT1A | 128.0 |

| 11 | SERT | 9.2 |

| 11 | 5-HT1A | 128.0 |

| 11 | D2 | 51.0 |

| 11 | DAT | 288.0 |

This table displays the binding affinities (Ki) of selected 7-azaindole derivatives for various receptors and transporters. Data sourced from a study on potential multi-target antidepressants. mdpi.comnih.gov

Analgesic and Anti-inflammatory Properties

The 7-azaindole scaffold has been identified as a promising framework for the development of new analgesic and anti-inflammatory agents. researchgate.net Various derivatives have been synthesized and evaluated for these properties, demonstrating the therapeutic potential of this chemical class. researchgate.net

In one study, novel 7-azaindole derivatives were synthesized and evaluated for their analgesic effects in mice. researchgate.net The preliminary results were promising, with compounds 3a , 3g , and 4i showing significant analgesic activity, even stronger than the commonly used non-steroidal anti-inflammatory drug (NSAID), aspirin. researchgate.net Another investigation assessed the analgesic activity of different 7-azaindole derivatives using the thermal stimuli (tail immersion) method at a dose of 50 mg/kg, which also revealed significant analgesic effects. researchgate.netnih.gov

Beyond pain relief, 7-azaindole derivatives have shown potential in treating inflammatory conditions. For instance, a specific derivative, compound 42 , demonstrated anti-inflammatory activity by inhibiting airway cell infiltration in a rat model of allergic inflammation, acting through the inhibition of the Orai calcium channel. nih.gov Other derivatives have also been reported to possess anti-inflammatory activities, suggesting the broad applicability of the 7-azaindole core in developing treatments for inflammation-related disorders. researchgate.net

Antimicrobial Activity (Antibacterial, Antifungal)

The rise of antimicrobial resistance has created an urgent need for novel therapeutic agents. The 7-azaindole scaffold has emerged as a valuable starting point for the development of new compounds with antibacterial and antifungal properties. pjsir.org

Several studies have highlighted the potential of 7-azaindole derivatives against a range of microbial pathogens. Research has shown that these compounds can exhibit significant activity against both Gram-positive and Gram-negative bacteria. researchgate.netpjsir.org For instance, a series of 1-(2-substituted acetyl)-1-H-pyrrolo[2,3-b]pyridine-2,3-diones were synthesized and screened for antibacterial activity. iosrjournals.org Among them, compounds with a 4-chloro anilino or a 4-methoxy anilino substitution were found to be active against both types of bacteria. iosrjournals.org Another study reported the synthesis of fifteen 7-azaindoles, which were tested against various bacteria and yeasts. nih.gov These compounds showed the most promising activity against yeasts, particularly Cryptococcus neoformans, with minimum inhibitory concentrations (MICs) as low as 3.9 μg/ml. nih.gov

Furthermore, hybrid molecules incorporating the 7-azaindole nucleus have demonstrated potent antimicrobial effects. A study on 7-azaindole N-linked 1,2,3-triazole hybrids revealed that several compounds had superior efficacy against Aspergillus species compared to the standard antifungal drug fluconazole. Specifically, compounds 4e , 4f , and 4g were highly potent against A. niger, and compound 4f also showed significant activity against P. aeruginosa and E. coli.

| Compound | Microorganism | MIC (μmol/mL) |

| 4e | A. niger | 0.0193 |

| 4f | A. niger | 0.0170 |

| 4f | P. aeruginosa | 0.0170 |

| 4f | E. coli | 0.0170 |

| 4g | A. niger | 0.0187 |

This table shows the Minimum Inhibitory Concentration (MIC) values of selected 7-azaindole N-linked 1,2,3-triazole hybrids against various microorganisms.

Enzyme Binding and Resistance (e.g., Erm methyltransferase)

The 7-azaindole framework is a privileged structure in medicinal chemistry, particularly in the design of enzyme inhibitors. pharmablock.com Its ability to form key hydrogen bonding interactions has led to its incorporation in numerous inhibitors targeting a variety of enzymes, especially protein kinases. pharmablock.com

Several 7-azaindole derivatives have been developed as potent and selective kinase inhibitors. For example, they have been successfully used to create inhibitors of Phosphoinositide 3-kinase γ (PI3Kγ), a key enzyme in immune cell signaling. nih.gov Additionally, derivatives bearing benzocycloalkanone motifs have been identified as inhibitors of cyclin-dependent kinase 9 (CDK9/CyclinT) and Haspin kinase, both of which are important targets in oncology. nih.gov Some of these compounds act as dual inhibitors of both CDK9/CyclinT and Haspin. nih.gov The 7-azaindole scaffold has also been instrumental in the development of inhibitors for other kinases, such as DYRK1A. nih.gov

Beyond kinases, 7-azaindole derivatives have shown inhibitory activity against other important enzymes. A novel 7-azaindole derivative, {5-[1H-pyrrolo (2, 3-b) pyridin-5-yl] pyridin-2-ol]} (7-AID ), was designed and synthesized as a potent inhibitor of the DEAD-box helicase DDX3, which is implicated in cancer. nih.gov This compound was shown to effectively inhibit DDX3 in a dose-dependent manner in various cancer cell lines. nih.gov Furthermore, 7-azaindole-1-carboxamides have been identified as a new class of inhibitors for poly(ADP-ribose)polymerase-1 (PARP-1), an enzyme involved in DNA repair and a target for cancer therapy. researchgate.net While specific research on the binding of this compound derivatives to Erm methyltransferase is not prominent, the broad enzymatic inhibitory profile of the 7-azaindole class suggests its potential for versatile applications in enzyme-targeted drug discovery.

Rational Drug Design and Lead Optimization Strategies

The development of 7-azaindole derivatives frequently employs rational, structure-based drug design strategies to optimize their therapeutic potential. These approaches leverage an understanding of the target's three-dimensional structure to guide the synthesis of molecules with improved potency, selectivity, and pharmacokinetic properties.